REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[C:6](O)(=[O:14])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9].Cl>ClCCl>[CH2:2]([C:1]1[O:4][C:6](=[O:14])[C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)[CH3:3]
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Name
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|
Quantity
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6.2 g
|
Type
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reactant
|
Smiles
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C(CC)(=O)Cl
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C=1C(N)=CC=CC1)(=O)O
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux
|
Type
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CUSTOM
|
Details
|
After the end of the reaction
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
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the extract was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
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Details
|
Acetic anhydride (15 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
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CUSTOM
|
Details
|
After the end of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction medium spin dried at a temperature of 65° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=C(C(O1)=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |